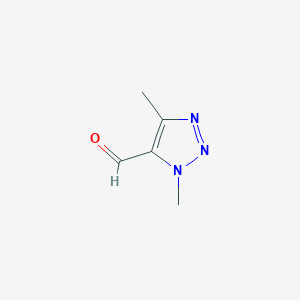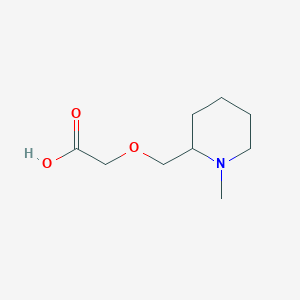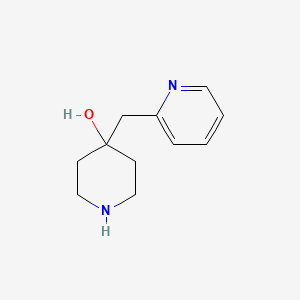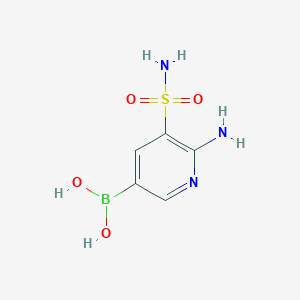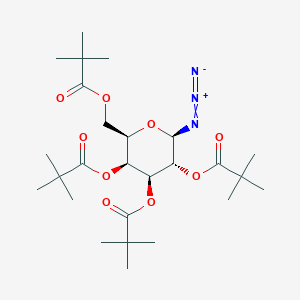![molecular formula C13H19NO B3211140 [4-(2-Methylphenyl)oxan-4-yl]methanamine CAS No. 1083300-56-4](/img/structure/B3211140.png)
[4-(2-Methylphenyl)oxan-4-yl]methanamine
Overview
Description
“[4-(2-Methylphenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1083300-56-4 . It has a molecular weight of 205.3 . The IUPAC name for this compound is [4- (2-methylphenyl)tetrahydro-2H-pyran-4-yl]methanamine . It is stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 205.3 .Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
One study reviews the selectivity and potency of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes, emphasizing the role of such inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism. This is crucial for predicting drug-drug interactions when multiple drugs are administered to patients. The selectivity of inhibitors like furafylline for CYP1A2, montelukast for CYP2C8, and ketoconazole for CYP3A4, among others, highlights the importance of chemical specificity in pharmacological research (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity of Psychoactive Substances
Another area of research focuses on the neurochemistry and neurotoxicity of psychoactive substances like MDMA ("Ecstasy"). This includes investigations into its acute and long-term effects on serotonin and dopamine neurotransmission. Studies suggest that MDMA and its derivatives could have therapeutic potential, for instance, in MDMA-assisted psychotherapy for treating PTSD and other disorders, while also highlighting the need for understanding its neurotoxicity and abuse potential (McKenna & Peroutka, 1990).
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Research on dopamine D2 receptor (D2R) ligands offers insights into their therapeutic potential for treating neuropsychiatric disorders, including schizophrenia and depression. The structure-activity relationship (SAR) studies of D2R ligands, focusing on their pharmacophore comprising aromatic moieties, cyclic amines, and lipophilic fragments, indicate the importance of these chemical features for high D2R affinity and therapeutic efficacy (Jůza et al., 2022).
Chemosensors Based on Fluorophoric Platforms
The development of chemosensors based on specific fluorophoric platforms, such as 4-methyl-2,6-diformylphenol, for detecting various analytes highlights the role of chemical specificity in analytical chemistry and diagnostics. Such chemosensors have applications in detecting metal ions, anions, neutral molecules, and pH changes, demonstrating the utility of chemical compounds in sensing and diagnostic technologies (Roy, 2021).
Safety and Hazards
The safety information for [4-(2-Methylphenyl)oxan-4-yl]methanamine indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes represent specific hazards and precautions associated with the compound.
properties
IUPAC Name |
[4-(2-methylphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUIYAITKWWGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



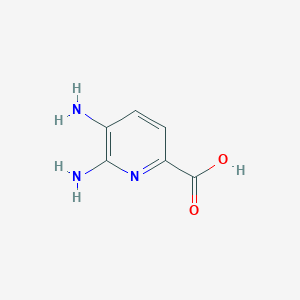
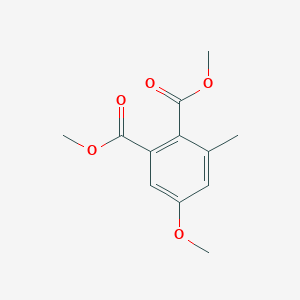
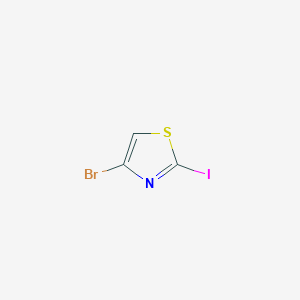
![Thiazolo[5,4-c]pyridine, 2-hydrazinyl-](/img/structure/B3211082.png)
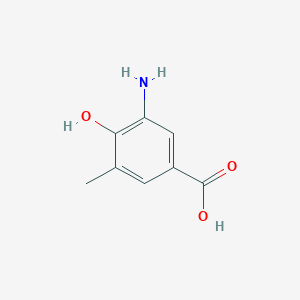
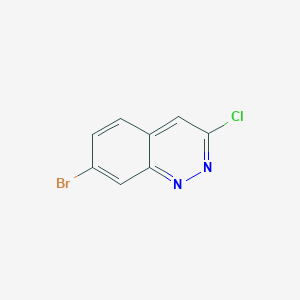
![Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3211092.png)

